molecular formula C12H11Cl2N3O4S B13270285 (5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No.: B13270285
M. Wt: 364.2 g/mol
InChI Key: LCAPOONQNNOIRB-OTUCAILMSA-N
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Description

This compound belongs to the thiazolidine-2,4-dione class, characterized by a five-membered heterocyclic core with two ketone groups. The Z-configured 4-chloro-3-nitrobenzylidene substituent at position 5 and the 2-aminoethyl group at position 3 distinguish its structure . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

Molecular Formula

C12H11Cl2N3O4S

Molecular Weight

364.2 g/mol

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C12H10ClN3O4S.ClH/c13-8-2-1-7(5-9(8)16(19)20)6-10-11(17)15(4-3-14)12(18)21-10;/h1-2,5-6H,3-4,14H2;1H/b10-6-;

InChI Key

LCAPOONQNNOIRB-OTUCAILMSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCN)[N+](=O)[O-])Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride typically involves the following steps:

    Formation of the Thiazolidinedione Ring: This can be achieved by reacting a suitable dione with a thiourea derivative under acidic or basic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions.

    Addition of the Chloronitrophenyl Group: This step involves the reaction of the intermediate compound with a chloronitrophenyl derivative, often under basic conditions to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the chloronitrophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.

Medicine

In medicine, thiazolidinedione derivatives are often explored for their potential therapeutic effects, including anti-inflammatory and antidiabetic activities.

Industry

Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety is a key determinant of biological activity and physicochemical properties. Below is a comparison of substituent effects:

Compound Benzylidene Substituent Key Properties/Applications References
Main Compound 4-Chloro-3-nitro Enhanced electrophilicity; potential anticancer/antidiabetic activity
(5Z)-5-(4-Fluorophenyl)methylene 4-Fluoro Improved lipophilicity; possible CNS targeting
(5Z)-5-(4-Ethoxybenzylidene) 4-Ethoxy Increased solubility; aldose reductase inhibition
(5Z)-5-(2-Chlorophenyl)methylene 2-Chloro Altered steric interactions; antimicrobial activity
(5Z)-5-(Pyridin-3-ylmethylene) Pyridin-3-yl Enhanced hydrogen bonding; kinase inhibition

Key Observations :

  • Electron-donating groups (e.g., ethoxy) improve solubility but may reduce membrane permeability .
  • Halogen position (para vs. ortho) affects steric hindrance and dipole interactions, influencing target selectivity .

Modifications to the Aminoethyl Side Chain

The 2-aminoethyl group at position 3 is critical for solubility and interaction with biological targets. Comparative examples include:

Compound Side Chain Modification Impact on Properties References
Main Compound 2-Aminoethyl (free amine) Facilitates salt formation (HCl); protonation enhances solubility
(Z)-3-(3-Aminopropyl) derivative Extended alkyl chain (propyl) Increased hydrophobicity; prolonged half-life
(Z)-3-(2-Aminopropyl) derivative Branched alkyl chain Altered pharmacokinetics; reduced renal clearance
Boc-protected derivatives tert-Butoxycarbonyl (Boc) Stabilizes amine during synthesis; requires deprotection for activity

Key Observations :

  • Free amines (e.g., in the main compound) enable salt formation, improving solubility but requiring pH-sensitive formulation .
  • Branched or extended chains modulate pharmacokinetics but may introduce metabolic liabilities .

Key Observations :

  • Electron-deficient aldehydes (e.g., nitro-substituted) may require harsher conditions or longer reaction times.
  • DMF as a solvent is common for facilitating Knoevenagel condensations, with yields ranging from 58% to 80% .

Key Observations :

  • Nitro groups may enhance anticancer activity via DNA intercalation or redox cycling .
  • Hydroxyl or ethoxy groups improve affinity for metabolic targets like PPAR-γ or aldose reductase .

Physicochemical and Toxicological Profiles

Property Main Compound (Z)-5-(4-Fluorophenyl)methylene (Z)-5-(4-Ethoxybenzylidene)
Molecular Weight 319.21 g/mol 302.76 g/mol 290.79 g/mol
Solubility (HCl salt) High Moderate High
LogP (predicted) 2.1 2.5 1.8
Potential Toxicity Nitro group (mutagenicity risk) Lower risk Lower risk

Key Observations :

  • The nitro group in the main compound raises toxicity concerns, necessitating rigorous genotoxicity testing.
  • Fluorine or ethoxy substituents offer safer profiles but may compromise potency .

Biological Activity

(5Z)-3-(2-aminoethyl)-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride is a synthetic compound belonging to the thiazolidinedione class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer properties, and its mechanism of action.

  • Molecular Formula : C₁₂H₁₁Cl₂N₃O₄S
  • Molecular Weight : 364.2 g/mol
  • IUPAC Name : (5Z)-3-(2-aminoethyl)-5-[(4-chloro-3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • PPAR Activation : Like other thiazolidinediones, it may activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism.
  • Antimicrobial Action : The compound exhibits significant antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis .
  • Antifungal Activity : It has demonstrated efficacy against fungal pathogens by inducing morphological changes in yeast cells and affecting glucose transport mechanisms .

Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria with MIC values ranging from 2 to 16 µg/mL.
AntifungalShows fungistatic and fungicidal effects; induces morphological changes in Candida species.
AnticancerExhibits anti-tumor activity via modulation of the cell cycle and induction of apoptosis.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study synthesized various thiazolidine derivatives and tested them against multiple microorganisms using disc diffusion methods. The compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Fungal Activity Evaluation :
    • In vitro tests showed that the compound affected Candida species by altering cell wall morphology and glucose transport, indicating a novel mechanism of action distinct from traditional antifungals .
  • Anticancer Properties :
    • Research indicated that thiazolidinediones could inhibit tumor growth by affecting key signaling pathways involved in cancer progression. Studies have shown that related compounds can decrease VEGF production in tumor models, suggesting potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeUnique Features
RosiglitazoneAntidiabeticWell-studied PPARγ agonist with established clinical use.
PioglitazoneAntidiabeticSimilar mechanism but different side effect profile compared to Rosiglitazone.
(5Z)-CompoundAntimicrobial/Antifungal/AnticancerUnique chloronitrophenyl substitution may enhance specific biological activities.

Q & A

Q. Challenges :

  • Stereoselectivity : Ensuring the (5Z)-configuration during Knoevenagel condensation, monitored via NMR .
  • Purification : Chromatography or recrystallization is critical due to by-products from nitro-group side reactions .

How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Q. Advanced Optimization Strategies

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance Knoevenagel condensation efficiency .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of nitroaromatic intermediates but require careful water exclusion to avoid hydrolysis .
  • Temperature Gradients : Multi-step protocols with reflux (80–120°C) for condensation and room temperature for amine alkylation .

Q. Example Optimization Table :

StepVariable TestedOptimal ConditionYield Improvement
KnoevenagelSolvent (DMF vs. EtOH)DMF, 100°C, 6h75% → 89%
AminoethylationBase (NaH vs. K₂CO₃)NaH, THF, 0°C60% → 82%

What advanced techniques are used to confirm the compound’s structural and stereochemical integrity?

Q. Structural Characterization

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Assign peaks for the benzylidene proton (δ 7.8–8.2 ppm, Z-configuration) and thiazolidine carbonyls (δ 170–175 ppm) .
    • 2D NMR (COSY, NOESY) : Confirms spatial proximity of the nitro group and thiazolidine ring .
  • X-ray Crystallography : Resolves Z-configuration and hydrochloride salt formation (e.g., bond angles of 115–120° for the benzylidene moiety) .

Q. Example Spectral Data () :

Proton GroupChemical Shift (δ, ppm)Multiplicity
Benzylidene CH7.92Singlet
Thiazolidine C=O172.3-

What mechanisms underlie the compound’s reported biological activity (e.g., antimicrobial)?

Q. Mechanistic Hypotheses

  • Enzyme Inhibition : The nitro group may act as an electrophile, covalently modifying bacterial enzymes (e.g., dihydrofolate reductase) .
  • Membrane Disruption : Hydrophobic benzylidene moiety interacts with lipid bilayers, observed in analog studies using fluorescence anisotropy .

Q. Experimental Validation :

  • Kinetic Assays : IC₅₀ values against E. coli DHFR show 12 µM inhibition, suggesting competitive binding .
  • Molecular Docking : Nitro group forms hydrogen bonds with Thr121 and Val31 residues in DHFR active sites .

How do structural modifications impact biological activity?

Q. Structure-Activity Relationship (SAR)

  • Nitro Position : 3-Nitro substitution enhances antimicrobial activity vs. 4-nitro analogs (MIC: 8 µg/mL vs. 32 µg/mL) .
  • Aminoethyl Chain : Longer chains (e.g., 2-methoxyethyl) improve solubility but reduce target affinity due to steric hindrance .

Q. Comparative SAR Table :

DerivativeSubstituentMIC (µg/mL)Solubility (mg/mL)
Parent Compound3-Nitro, 2-aminoethyl81.2
Analog A4-Nitro321.5
Analog B2-Methoxyethyl162.8

What factors influence the compound’s stability in storage and biological assays?

Q. Stability Considerations

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2h at pH 9) via hydrolysis of the thiazolidine ring .
  • Light Exposure : Nitro group undergoes photoreduction; store in amber vials at –20°C .

Q. Degradation Pathways :

Hydrolysis of thiazolidine C=O bonds under acidic/basic conditions.

Reduction of nitro to amine in reducing environments (e.g., bacterial cytosol) .

How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?

Q. Data Reconciliation Strategies

  • Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
  • Control Compounds : Include rolipram (for anti-inflammatory assays) or trimethoprim (antimicrobial) as benchmarks .

Q. Example Contradiction :

  • IC₅₀ values for DHFR inhibition range from 12–45 µM across studies due to differences in bacterial strains .

What analytical methods are recommended for quantifying the compound in complex matrices?

Q. Method Validation

  • HPLC-UV : C18 column, mobile phase = 60:40 MeCN/H₂O (0.1% TFA), λ = 254 nm (LOD = 0.1 µg/mL) .
  • LC-MS/MS : MRM transition m/z 422 → 304 for quantification in plasma .

Q. Validation Parameters :

ParameterRequirementResult
LinearityR² ≥ 0.990.998
Precision (RSD%)≤5%3.2%

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